What exactly is Phenacetin?
Phenacetin is a pain-killing and fever-reducing medication. It is a COX-3 inhibitor that is specific.
The History of Phenacetin
Phenacetin was developed in 1887 in Elberfeld, Germany, by the German company Bayer and was utilized predominantly as an analgesic. It was among the very first synthetic remedies for reducing fever that came into the market. It's also believed as one of the very first non-opioid analgesics with no anti-inflammatory properties.
Before World War One, Britain brought Phenacetin into the country from Germany. During the war, a group comprising Jocelyn Field Thorpe and Martha Annie Whiteley created the synthesizer in Britain.
Mechanism of action for Phenacetin
Phenacetin's analgesic properties result from its action in the nerve tracts that are sensory to the spinal. Furthermore, Phenacetin is the effect of depressing the heart and functions as a negative inhibitor. It's an antipyretic working directly on brain cells to reduce the temperature threshold. It can also be used to treat rheumatoid joint (subacute type) and intercostal neuralgia.
In vivo
Two reactions take place. Phenacetin's ether is usually removed to release paracetamol (acetaminophen), an analgesic with clinical relevance. A small portion of the time, the acetyl molecule is removed from the amine and produces carcinogenic P-phenetidine.
In Vitro
Phenacetin has inhibitory properties for COX-3, with an IC50 of 102 mM for insect cells.
Uses of Phenacetin
Phenacetin is a probe of the cytochrome P450 enzymes CYP1A2 found in human liver microsomes and rats.
Phenacetin is used to study the crystal's refractive and physical characteristics. It is a great chemical compound for this kind of study.
In Canada, Phenacetin is used as a laboratory reagent and in various hair dye formulations (stabilizers to hydrogen peroxide).
Phenacetin
CAS No.: 69323-74-6
Cat. No.: VC0124898
Molecular Formula: C10H13NO2
Molecular Weight: 184.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | What exactly is Phenacetin?Phenacetin is a pain-killing and fever-reducing medication. It is a COX-3 inhibitor that is specific. The History of PhenacetinPhenacetin was developed in 1887 in Elberfeld, Germany, by the German company Bayer and was utilized predominantly as an analgesic. It was among the very first synthetic remedies for reducing fever that came into the market. It's also believed as one of the very first non-opioid analgesics with no anti-inflammatory properties. Before World War One, Britain brought Phenacetin into the country from Germany. During the war, a group comprising Jocelyn Field Thorpe and Martha Annie Whiteley created the synthesizer in Britain. Mechanism of action for PhenacetinPhenacetin's analgesic properties result from its action in the nerve tracts that are sensory to the spinal. Furthermore, Phenacetin is the effect of depressing the heart and functions as a negative inhibitor. It's an antipyretic working directly on brain cells to reduce the temperature threshold. It can also be used to treat rheumatoid joint (subacute type) and intercostal neuralgia. In vivo Two reactions take place. Phenacetin's ether is usually removed to release paracetamol (acetaminophen), an analgesic with clinical relevance. A small portion of the time, the acetyl molecule is removed from the amine and produces carcinogenic P-phenetidine. In Vitro Phenacetin has inhibitory properties for COX-3, with an IC50 of 102 mM for insect cells. Uses of PhenacetinPhenacetin is a probe of the cytochrome P450 enzymes CYP1A2 found in human liver microsomes and rats. Phenacetin is used to study the crystal's refractive and physical characteristics. It is a great chemical compound for this kind of study. In Canada, Phenacetin is used as a laboratory reagent and in various hair dye formulations (stabilizers to hydrogen peroxide). |
|---|---|
| CAS No. | 69323-74-6 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 184.25 g/mol |
| IUPAC Name | N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2 |
| Standard InChI Key | CPJSUEIXXCENMM-WNWXXORZSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)NC(=O)C |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C |
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